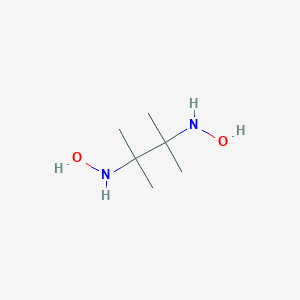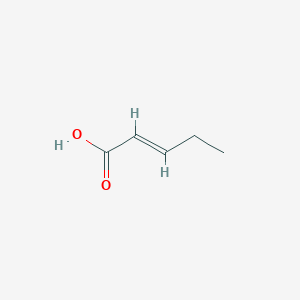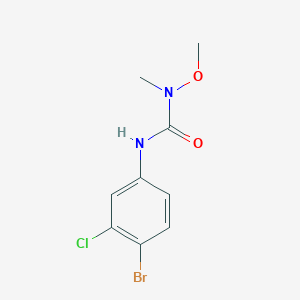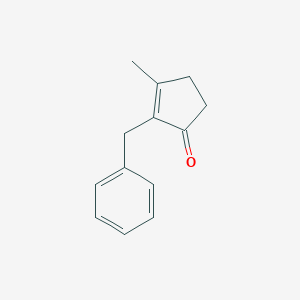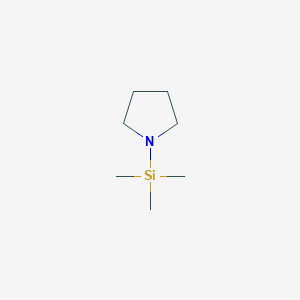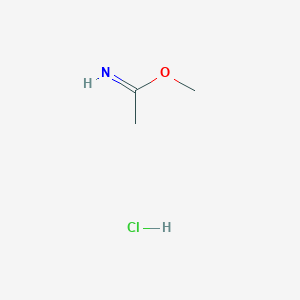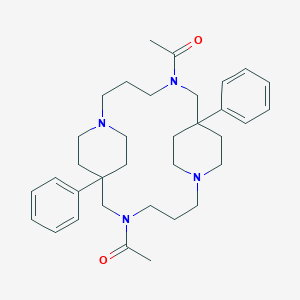
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DOTA-PhAc and is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA-PhAc is a macrocyclic compound that has been extensively studied for its potential use in various applications, including medical imaging, drug delivery, and targeted therapy.
Mechanism Of Action
The mechanism of action of DOTA-PhAc involves its ability to bind to specific receptors on cancer cells. The compound has a high affinity for the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA, DOTA-PhAc is internalized into the cancer cell and can be visualized using PET imaging.
Biochemical And Physiological Effects
DOTA-PhAc has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a short half-life, which allows for rapid clearance from the body. In addition, DOTA-PhAc has been shown to have minimal off-target binding, which reduces the risk of false-positive results in PET imaging.
Advantages And Limitations For Lab Experiments
One of the main advantages of DOTA-PhAc is its high specificity for PSMA, which allows for targeted imaging of cancer cells. In addition, the short half-life of the compound reduces the risk of radiation exposure to patients. However, the synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for the use of DOTA-PhAc in scientific research. One area of interest is the development of targeted therapies using DOTA-PhAc as a drug delivery vehicle. The compound has been shown to be effective in delivering therapeutic agents to cancer cells, which could potentially improve the efficacy of cancer treatments. In addition, further research is needed to investigate the use of DOTA-PhAc in other applications, such as magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Conclusion:
In conclusion, DOTA-PhAc is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in medical imaging, drug delivery, and targeted therapy. DOTA-PhAc has several advantages, including its high specificity for PSMA and short half-life, but its complex synthesis may limit its availability for research purposes. Future research is needed to explore the full potential of DOTA-PhAc in scientific research.
Synthesis Methods
The synthesis of DOTA-PhAc involves the reaction of DOTA with acetic anhydride and phenylacetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DOTA-PhAc has been extensively studied for its potential use in medical imaging, particularly in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. DOTA-PhAc has been shown to be an effective PET imaging agent for detecting cancer cells, particularly in prostate cancer.
properties
CAS RN |
13073-17-1 |
|---|---|
Product Name |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- |
Molecular Formula |
C34H48N4O2 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
1-(14-acetyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosan-5-yl)ethanone |
InChI |
InChI=1S/C34H48N4O2/c1-29(39)37-21-9-19-35-25-17-34(18-26-35,32-13-7-4-8-14-32)28-38(30(2)40)22-10-20-36-23-15-33(27-37,16-24-36)31-11-5-3-6-12-31/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChI Key |
CCUDVEANUNTZKL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
Other CAS RN |
13073-17-1 |
synonyms |
5,14-Diacetyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



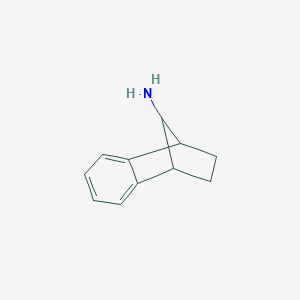
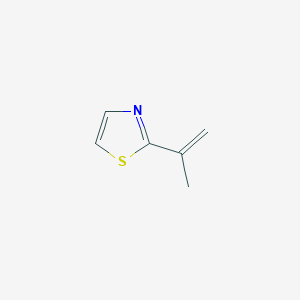
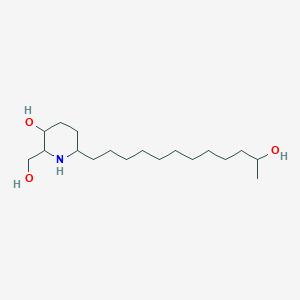
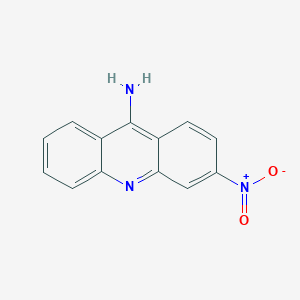
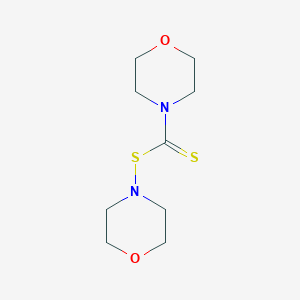
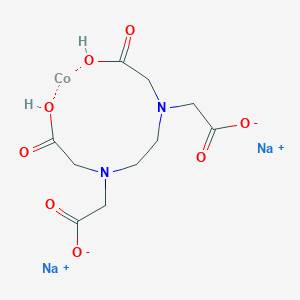
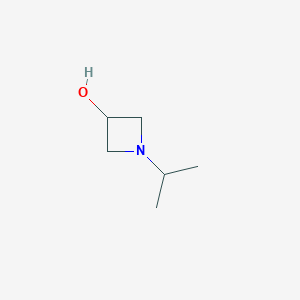
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
